2-amino-6-(trifluoromethyl)nicotinic acid structure and properties
2-amino-6-(trifluoromethyl)nicotinic acid structure and properties
An In-Depth Technical Guide to 2-amino-6-(trifluoromethyl)nicotinic Acid: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-amino-6-(trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document delineates its molecular structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the compound's biological significance, drawing connections between its structural motifs—the nicotinic acid scaffold and the trifluoromethyl group—and its potential therapeutic applications, including its role as a core structure for enzyme inhibitors. Detailed protocols for synthesis, safety and handling procedures are provided for researchers and drug development professionals.
Chapter 1: Molecular Structure and Physicochemical Properties
Chemical Identity
2-amino-6-(trifluoromethyl)nicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with three key functional groups: a carboxylic acid at the 3-position, an amino group at the 2-position, and a trifluoromethyl group at the 6-position. This specific arrangement of electron-donating (amino) and electron-withdrawing (carboxylic acid, trifluoromethyl) groups dictates its chemical reactivity and biological activity.
The structure and core identifiers are summarized below:
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IUPAC Name: 2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid[1]
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Synonyms: 2-amino-6-(trifluoromethyl)nicotinic acid[1]
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Molecular Formula: C₇H₅F₃N₂O₂[1]
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Molecular Weight: 206.12 g/mol [1]
Caption: Figure 1: Chemical Structure.
Physicochemical and Computational Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability.
| Property | Value | Reference |
| Physical Form | Off-white to yellow powder or crystals | [2] |
| Purity | ≥97% | [2] |
| Storage Temperature | 2-8°C, sealed in dry, keep in dark place | [2] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [1] |
| LogP (calculated) | 1.3808 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
Spectroscopic Profile (Predicted)
While specific experimental spectra are not widely published, the structure allows for the prediction of its key spectroscopic features.
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¹H NMR: In a solvent like DMSO-d₆, one would expect two distinct signals in the aromatic region for the two pyridine ring protons. The proton at the 5-position would likely appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position would appear as a doublet as well. The protons of the primary amine (-NH₂) would likely appear as a broad singlet, and the carboxylic acid proton (-COOH) would be a very broad singlet at a significantly downfield chemical shift.
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¹³C NMR: The spectrum should display seven distinct carbon signals. The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The remaining six carbons (five on the pyridine ring and the carboxylic carbon) would appear as singlets in a proton-decoupled spectrum.
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Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z 206. A prominent fragment would likely correspond to the loss of the carboxylic acid group (M-45).
Chapter 2: Synthesis and Reactivity
Synthetic Strategy: Nucleophilic Aromatic Substitution
The synthesis of 2-amino-6-(trifluoromethyl)nicotinic acid is most effectively achieved via nucleophilic aromatic substitution (SₙAr). The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups. This electronic profile makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the activating groups.
The use of a halo-substituted precursor, such as 2-chloro-6-(trifluoromethyl)nicotinic acid , is an ideal strategy. The chlorine atom at the 2-position serves as an excellent leaving group, readily displaced by an amine nucleophile.[4][5]
Caption: Logical flow for the synthetic strategy.
Experimental Protocol: Amination of a Halopyridine Precursor
This protocol is based on established methods for the amination of similar halopyridine scaffolds.[5] The use of a protected amine followed by deprotection is a common tactic to avoid side reactions.
Objective: To synthesize 2-amino-6-(trifluoromethyl)nicotinic acid from 2-chloro-6-(trifluoromethyl)nicotinic acid.
Step 1: Nucleophilic Substitution
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In a round-bottom flask, dissolve 1 equivalent of 2-chloro-6-(trifluoromethyl)nicotinic acid in a suitable polar aprotic solvent (e.g., DMF or DMSO).
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Add 1.1 equivalents of a protected amine source, such as 2,4-dimethoxybenzylamine, and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine).[5]
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Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.
Step 2: Deprotection
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Dissolve the crude protected intermediate from Step 1 in a strong acid, typically trifluoroacetic acid (TFA).
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Stir the mixture at room temperature for 2-4 hours or until deprotection is complete (monitored by LC-MS).
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Remove the TFA under reduced pressure.
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Neutralize the residue carefully with a saturated solution of sodium bicarbonate. The product may precipitate.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-(trifluoromethyl)nicotinic acid.
Caption: Experimental workflow for synthesis.
Chapter 3: Biological Significance and Therapeutic Potential
The Value of Fluorinated Nicotinic Acid Scaffolds
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are foundational scaffolds in pharmacology.[5] Nicotinic acid itself is a well-known lipid-lowering agent used to treat hyperlipidemia.[6][7] Its derivatives have been explored for a vast range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer roles.[8]
The strategic incorporation of fluorine or trifluoromethyl groups is a cornerstone of modern drug design.[9][10] The -CF₃ group can dramatically improve a molecule's pharmacological profile by:
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Enhancing Metabolic Stability: The high strength of the C-F bond makes the group resistant to metabolic degradation by cytochrome P450 enzymes.
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Increasing Lipophilicity: This can improve membrane permeability and bioavailability.[11]
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Modulating Acidity/Basicity: The electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.
Reported Biological Activity: HIV-1 Reverse Transcriptase Inhibition
Derivatives built upon the 2-amino-6-(trifluoromethyl)nicotinic acid core have shown promise as inhibitors of the RNase H function of HIV-1 reverse transcriptase.[5][12] This enzyme is crucial for the replication of the HIV virus, making it a validated target for antiviral therapy. The inhibitory activity of several derivatives highlights the potential of this scaffold in developing new antiviral agents.[5]
| Compound Derivative Type | Designation | IC₅₀ (µM) |
| Oxime | 25 | 0.7 |
| Aryl Amide | 28 | 5.6 |
| Aryl Amide | 29 | 12 |
| Ester | 21 | 14 |
| Aryl Amide | 30 | 20 |
| Benzylamide | 38 | 9 |
| (Data sourced from literature discussing derivatives of the core scaffold)[5] |
Future Research and Drug Development
The unique combination of a biologically active nicotinic acid core and a pharmacologically advantageous trifluoromethyl group makes 2-amino-6-(trifluoromethyl)nicotinic acid a highly valuable building block for drug discovery libraries. Its potential applications extend beyond antiviral research. Given the roles of other nicotinic acid derivatives, this scaffold could be explored for developing novel agents in areas such as:
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Oncology: Targeting metabolic pathways in cancer cells.
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Cardiovascular Disease: Developing new lipid-modulating agents with improved side-effect profiles.[13]
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Inflammatory Disorders: Leveraging the known anti-inflammatory properties of the nicotinic acid receptor pathway.[8]
Chapter 4: Safety and Handling
Hazard Identification
2-amino-6-(trifluoromethyl)nicotinic acid is classified as a hazardous substance. All handling should be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).
| GHS Hazard Code | Statement | Pictogram |
| H302 | Harmful if swallowed | GHS07 |
| H315 | Causes skin irritation | GHS07 |
| H319 | Causes serious eye irritation | GHS07 |
| H335 | May cause respiratory irritation | GHS07 |
| (Data sourced from supplier safety information)[1] |
Recommended Handling Protocol
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Engineering Controls: Use a certified chemical fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area as specified (2-8°C).[2]
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Spill Response: In case of a spill, cordon off the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a sealed container for chemical waste disposal.
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First Aid:
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Inhalation: Move to fresh air. If not breathing, give artificial respiration.
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Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
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Conclusion
2-amino-6-(trifluoromethyl)nicotinic acid is a strategically designed chemical entity that merges the biological relevance of the nicotinic acid scaffold with the desirable pharmacokinetic properties conferred by trifluoromethylation. Its accessible synthesis from commercially available precursors and its demonstrated utility as a core for potent enzyme inhibitors make it a valuable building block for modern drug discovery campaigns. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically deploy this compound in the pursuit of novel therapeutic agents.
References
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ChemWhat. 2-aMino-6-(trifluoroMethyl)nicotinic acid CAS#: 890302-02-0. [Online] Available at: [Link]
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PubMed. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Online] Available at: [Link]
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SciSpace. Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq. [Online] Available at: [Link]
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Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. [Online] Available at: [Link]
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Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Online] Available at: [Link]
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Semantic Scholar. Utilization of fluorinated α-amino acids in small molecule drug design. [Online] Available at: [Link]
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ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. [Online] Available at: [Link]
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PubMed. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. [Online] Available at: [Link]
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